molecular formula C17H12ClIN2OS B3529725 2-chloro-5-iodo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

2-chloro-5-iodo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3529725
M. Wt: 454.7 g/mol
InChI Key: FPQAECBZXYLRMV-UHFFFAOYSA-N
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Description

2-chloro-5-iodo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Properties

IUPAC Name

2-chloro-5-iodo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClIN2OS/c1-10-2-4-11(5-3-10)15-9-23-17(20-15)21-16(22)13-8-12(19)6-7-14(13)18/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQAECBZXYLRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-iodo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and cyclization reactions under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-iodo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-5-iodo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as antibacterial, antifungal, or anticancer properties, which are being explored in preclinical studies.

    Industry: The compound can be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring and halogen substituents play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-iodo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide: can be compared with other thiazole derivatives such as:

Uniqueness

The presence of both chlorine and iodine atoms in the benzamide structure makes 2-chloro-5-iodo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide unique. These halogen atoms can significantly influence the compound’s reactivity and biological activity, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-iodo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-5-iodo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

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